molecular formula C11H9N3O4 B13980840 2-(2-Methoxyphenoxy)-5-nitropyrimidine

2-(2-Methoxyphenoxy)-5-nitropyrimidine

Cat. No.: B13980840
M. Wt: 247.21 g/mol
InChI Key: ACQLSRYIOTZUHD-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-5-nitropyrimidine is a pyrimidine derivative featuring a 2-methoxyphenoxy substituent at position 2 and a nitro group at position 4.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-5-nitropyrimidine

InChI

InChI=1S/C11H9N3O4/c1-17-9-4-2-3-5-10(9)18-11-12-6-8(7-13-11)14(15)16/h2-7H,1H3

InChI Key

ACQLSRYIOTZUHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

From 2-Chloropyrimidine Derivatives

  • Starting from 2-pyrimidone (2-hydroxypyrimidine), chlorination with reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) produces 2-chloropyrimidine derivatives.
  • These intermediates can then be subjected to nucleophilic substitution by 2-methoxyphenol or its phenolate to afford the target compound.
  • This route allows for the introduction of various substituents at other positions on the pyrimidine ring before the phenoxy substitution step.

Sequential S_NAr Reactions and Amination

  • Studies have shown that 5-nitropyrimidines with halogen substituents can undergo sequential nucleophilic aromatic substitution reactions.
  • In some cases, primary amines react with 5-nitropyrimidines bearing alkoxy groups to give disubstituted dialkylamine pyrimidines, indicating the possibility of further functionalization after initial phenoxy substitution.
  • Computational studies support the mechanism involving Meisenheimer complexes in these substitution reactions, highlighting the role of reaction intermediates in the efficiency of the synthesis.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Nucleophilic substitution on 2,4-dichloro-5-nitropyrimidine 2,4-Dichloro-5-nitropyrimidine + 2-methoxyphenol NaHCO_3 (1N), acetone/water, 0 °C to RT, 3 h ~87 Efficient, mild conditions, commonly used
Chlorination of 2-pyrimidone followed by substitution 2-Pyrimidone → 2-chloropyrimidine PCl5 or POCl3 for chlorination; then nucleophilic substitution Not specified Allows for introduction of other substituents
Sequential S_NAr and amination 5-Nitropyrimidine derivatives Primary amines, DBU base, room temperature Variable Enables further functionalization beyond phenoxy group

Mechanistic Insights

  • The substitution reactions proceed via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group at the 5-position, which activates the pyrimidine ring toward nucleophilic attack.
  • Formation of Meisenheimer complexes (σ-complex intermediates) has been computationally supported as key intermediates in these reactions.
  • The phenolate ion generated from 2-methoxyphenol under basic conditions attacks the 2-chloropyrimidine carbon, displacing chloride and forming the 2-(2-methoxyphenoxy) substituent.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)-5-nitropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

Major Products Formed:

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenoxy)-5-nitropyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-5-nitropyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogues in Pyridine and Pyrimidine Families

2-Methoxy-4-methyl-5-nitropyridine (7c)
  • Structure : Pyridine core with methoxy and nitro groups at positions 2 and 5, respectively, and a methyl group at position 3.
  • Synthesis : Synthesized in 95% yield via established methods .
  • Key Differences :
    • Pyridine vs. pyrimidine core alters electronic properties (pyrimidine has two nitrogen atoms).
    • Methyl group at position 4 in 7c introduces steric effects absent in the target compound.
2-Chloro-5-(phenylmethoxy)-pyrimidine
  • Structure : Pyrimidine with chloro and phenylmethoxy groups at positions 2 and 5.
  • Reactivity: Chloro substituent enhances electrophilicity compared to methoxyphenoxy, enabling nucleophilic substitution reactions .
  • Applications : Used as an intermediate in pharmaceutical synthesis due to its reactive chloro group.
4-Methoxy-5-nitropyridin-2-amine
  • Structure: Pyridine core with amino, methoxy, and nitro groups at positions 2, 4, and 5.
  • Comparison: The amino group at position 2 enhances hydrogen-bonding capacity, unlike the methoxyphenoxy group in the target compound.

Substituent Position and Reactivity

The position of nitro and methoxy groups significantly impacts reactivity:

  • Nitro Group at Position 5: Observed in 2-(2-Methoxyphenoxy)-5-nitropyrimidine and 2-Methoxy-4-methyl-5-nitropyridine (7c). This position directs electron withdrawal, stabilizing intermediates in aromatic substitution reactions .
  • Nitro Group at Position 3 : Example: 2-Methoxy-4-methyl-3-nitropyridine (7d). Synthesized in 80% yield, lower than 7c (95%), suggesting steric or electronic challenges at position 3 .

Stability and Degradation Pathways

Compounds with β-O-4 ether linkages, such as lignin model dimers (e.g., 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol), undergo cleavage under alkaline conditions (e.g., KOtBu/tBuOH) . While this compound lacks a β-O-4 bond, its methoxyphenoxy group may still exhibit sensitivity to strong bases, though this requires experimental validation.

Crystallography and Polymorphism

2-Amino-5-nitropyrimidine exists in three polymorphs (I–III) with extensive hydrogen-bonding networks (C–H···N/O interactions) . Though the target compound lacks an amino group, its nitro and methoxyphenoxy substituents may similarly influence crystal packing. Theoretical studies on lattice energies and molecular conformations could predict its polymorphic behavior.

Pharmacological Derivatives

Carbazole derivatives with 2-methoxyphenoxyethylamino groups (e.g., 1-(9H-carbazol-4-yloxy)-3-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)-propan-2-ol) highlight the role of methoxyphenoxy in drug design . These compounds contrast with this compound by incorporating larger aromatic systems (carbazole) and amino-alcohol functionalities.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyphenoxy)-5-nitropyrimidine, and how can intermediates be characterized?

  • Methodological Answer : A plausible synthesis involves nitration of a pyrimidine precursor followed by substitution with 2-methoxyphenoxy groups. For example, analogous compounds like 2-amino-5-nitropyrimidine are synthesized via nitration and subsequent functionalization . Key intermediates (e.g., nitro intermediates) should be purified via recrystallization or column chromatography. Characterization requires a combination of:
  • HPLC (purity assessment, e.g., >98% as per reagent catalogs ),
  • NMR (to confirm substitution patterns and methoxy group integration),
  • Mass Spectrometry (exact mass verification; e.g., 223.08 g/mol for similar nitropyrimidines ).

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : While direct toxicity data is limited, structurally related nitropyrimidines and methoxy-substituted compounds are classified as skin/eye irritants . Mitigation strategies include:
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Decomposition Risks : Thermal degradation may release NOx or CO; monitor stability under reflux conditions .
    Always consult SDS templates for nitroaromatics .

Q. How can researchers optimize the purification of this compound?

  • Methodological Answer : Purification challenges arise from polar nitro groups and methoxy substituents. Strategies include:
  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization.
  • Chromatography : Normal-phase silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane).
  • Melting Point Analysis : Compare observed mp (e.g., 83°C for similar compounds ) to literature to confirm purity.

Advanced Research Questions

Q. How do computational methods predict the polymorphic behavior of this compound?

  • Methodological Answer : Polymorphism in nitropyrimidines is influenced by hydrogen bonding (C–H···O/N interactions) and π-stacking . For predictive modeling:
  • Lattice Energy Calculations : Use software like CASTEP or Dmol3 to compare energetics of hypothetical polymorphs.
  • Hydrogen-Bond Analysis : Map potential donor-acceptor pairs (e.g., nitro O with methoxy H).
  • Experimental Validation : Cross-check predictions with PXRD and DSC (e.g., three polymorphs of 2-amino-5-nitropyrimidine showed distinct melting profiles ).

Q. What strategies resolve contradictions in spectroscopic data for nitro- and methoxy-substituted pyrimidines?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects or tautomerism. Solutions include:
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in methoxy groups).
  • DFT Calculations : Simulate spectra (e.g., B3LYP/6-31G*) to match experimental peaks.
  • Isotopic Labeling : Use deuterated analogs to assign overlapping signals .

Q. How can reaction pathways involving this compound be mechanistically elucidated?

  • Methodological Answer : For reduction or substitution reactions:
  • TLC/MS Monitoring : Track intermediate formation (e.g., amine derivatives as in ).
  • Kinetic Studies : Vary temperature/reactant ratios to determine rate laws.
  • Isolation of Byproducts : Identify side products (e.g., de-nitrated species) via LC-MS.

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